

Thermodynamic Properties of Galactonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Galactonic acid*

Cat. No.: *B078924*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **galactonic acid**, a sugar acid derived from galactose. This document summarizes key quantitative thermodynamic data, outlines relevant experimental methodologies for their determination, and visualizes the primary metabolic pathways in which **galactonic acid** participates. This information is intended to support researchers, scientists, and drug development professionals in understanding the fundamental physicochemical characteristics and biological significance of this compound.

Introduction

Galactonic acid ($C_6H_{12}O_7$) is a sugar acid that plays a role in various biological processes, including as an intermediate in galactose metabolism. An understanding of its thermodynamic properties is crucial for applications in drug development, biotechnology, and food science, where it may be used as a chelating agent, an acidulant, or a precursor for chemical synthesis. This guide consolidates available thermodynamic data and related biochemical information to serve as a foundational resource.

Quantitative Thermodynamic Data

The following table summarizes the available quantitative thermodynamic data for D-**galactonic acid** and its γ -lactone form. It is important to note that while some experimental data exists, many of the available values are derived from computational models.

Property	Symbol	Value	State/Conditions	Source
D-Galactonic Acid				
Molar Mass	M	196.16 g/mol	Solid	[1] [2]
Standard Solid Enthalpy of Combustion	$\Delta cH^\circ_{\text{solid}}$	-2465.90 \pm 2.80 kJ/mol	Solid, 298.15 K	[1] [2]
Standard Gibbs Free Energy of Formation	ΔfG°	-959.96 kJ/mol (Calculated)	Gas	[1]
Enthalpy of Formation	$\Delta fH^\circ_{\text{gas}}$	-1214.25 kJ/mol (Calculated)	Gas	[1]
Enthalpy of Fusion	$\Delta fusH^\circ$	23.33 kJ/mol (Calculated)	Solid to Liquid	[1]
D-Galactonic acid, γ -lactone				
Molar Mass	M	178.14 g/mol	Solid	[3] [4] [5]
Standard Solid Enthalpy of Combustion	$\Delta cH^\circ_{\text{solid}}$	-2246.3 \pm 1.2 kJ/mol	Solid, 298.15 K	[3]
Enthalpy of Fusion	$\Delta fusH$	35.77 kJ/mol	at 410.3 K	[5]
Standard Gibbs Free Energy of Formation	ΔfG°	-747.79 kJ/mol (Calculated)	Gas	[3]
Enthalpy of Formation	$\Delta fH^\circ_{\text{gas}}$	-977.78 kJ/mol (Calculated)	Gas	[3]

Experimental Protocols

Precise determination of thermodynamic properties such as the enthalpy of combustion relies on established experimental techniques. For a solid organic compound like **galactonic acid**, bomb calorimetry is the standard method.

Determination of Enthalpy of Combustion using Bomb Calorimetry

This protocol describes a general procedure for determining the standard enthalpy of combustion of a solid sugar acid like **galactonic acid**.

Objective: To measure the heat of combustion of solid **galactonic acid** at a constant volume.

Apparatus:

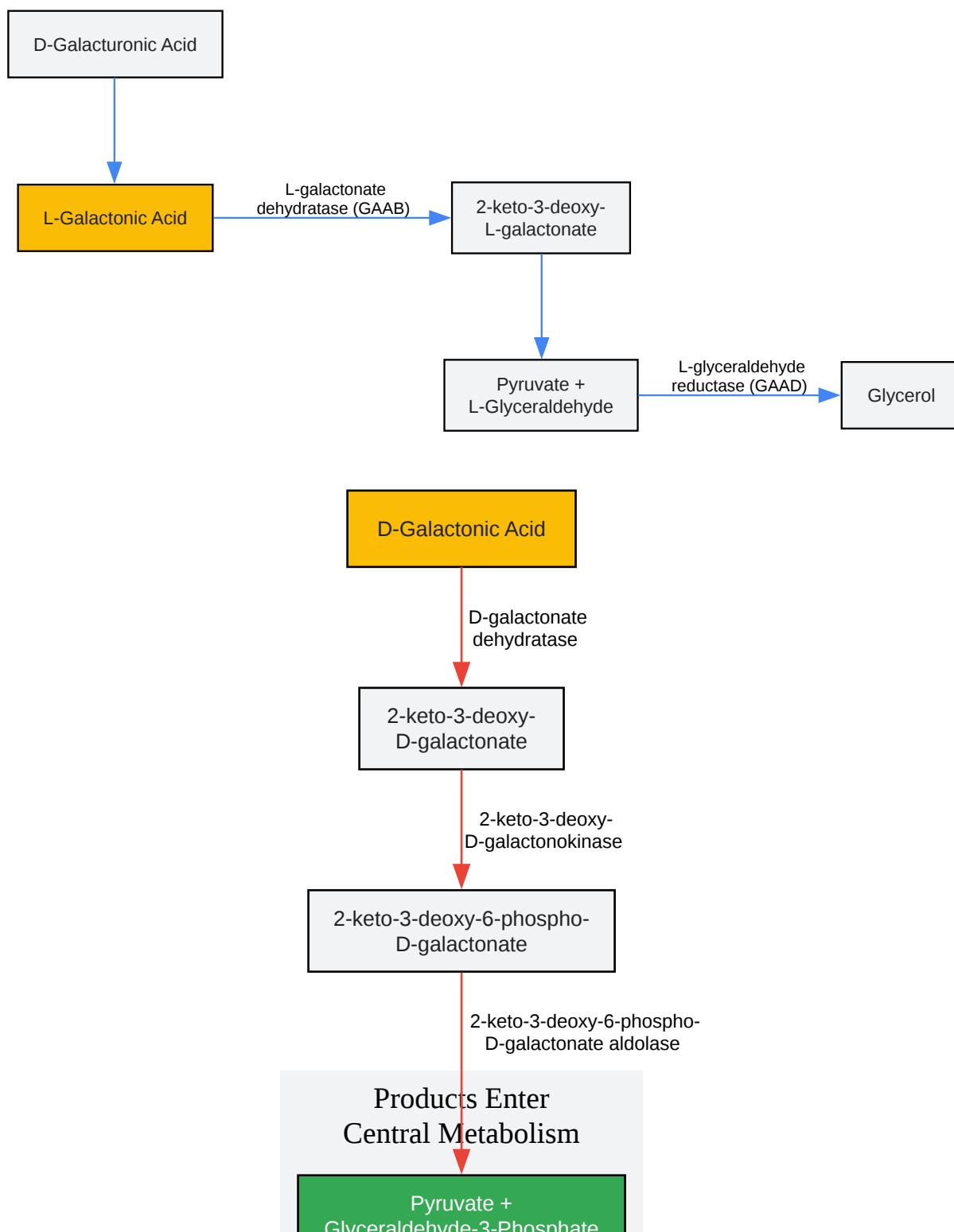
- Parr-type oxygen bomb calorimeter
- High-precision thermometer (± 0.001 °C)
- Balance (± 0.0001 g)
- Pellet press
- Ignition unit
- Fuse wire (e.g., nickel-chromium) of known heat of combustion
- Crucible (silica or platinum)
- Oxygen cylinder with pressure regulator

Procedure:

- Sample Preparation: A known mass (typically 0.8 - 1.2 g) of pure, dry D-**galactonic acid** is pressed into a pellet. The pellet is weighed accurately.
- Bomb Assembly: A measured length of fuse wire is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet placed in the crucible. A small, known

volume of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in its liquid state and to absorb any acidic gases produced.

- Pressurization: The bomb is sealed and purged of atmospheric nitrogen by flushing with oxygen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.[6][7][8]
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The calorimeter is assembled with the stirrer and thermometer.
- Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded at regular intervals for a few minutes to establish a baseline.
- Ignition: The sample is ignited by passing an electric current through the fuse wire.
- Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Post-Reaction Analysis: The bomb is depressurized and opened. The interior is inspected for any signs of incomplete combustion (e.g., soot). The length of the unburned fuse wire is measured. The bomb washings are collected to titrate for any nitric or sulfuric acid formed from trace nitrogen or sulfur in the sample or atmosphere.[6]


Data Analysis: The heat capacity of the calorimeter system (C_{cal}) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[8] The total heat released during the combustion of **galactonic acid** is calculated from the corrected temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of any acids. The standard enthalpy of combustion (ΔcH°) can then be calculated from the heat of combustion at constant volume (ΔcU°).

Metabolic Pathways Involving Galactonic Acid

Galactonic acid is an intermediate in several metabolic pathways across different organisms. The following diagrams illustrate two key pathways.

Fungal D-Galacturonic Acid Catabolic Pathway

In fungi, D-galacturonic acid, a major component of pectin, is catabolized to intermediates that can enter central metabolism. This pathway involves the reduction of D-galacturonic acid to L-galactonic acid.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D-Galactonic acid (CAS 576-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. D-Galactonic acid [webbook.nist.gov]
- 3. D-Galactonic acid, «gamma»-lactone (CAS 2782-07-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. D-Galactonic acid, γ -lactone [webbook.nist.gov]
- 5. D-Galactonic acid, γ -lactone [webbook.nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The introduction of the fungal d-galacturonate pathway enables the consumption of d-galacturonic acid by *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering filamentous fungi for conversion of D-galacturonic acid to L-galactonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic Properties of Galactonic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078924#thermodynamic-properties-of-galactonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com